molecular formula C19H29N3O2 B1209505 Batebulast CAS No. 81907-78-0

Batebulast

Cat. No.: B1209505
CAS No.: 81907-78-0
M. Wt: 331.5 g/mol
InChI Key: HXLJIJAWKVNQNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Batebulast is synthesized through a series of chemical reactions involving the formation of a guanidinomethyl group and its attachment to a cyclohexanecarboxylate structure. The synthetic route typically involves the following steps:

    Formation of the Guanidinomethyl Group: This step involves the reaction of a suitable amine with cyanamide to form the guanidinomethyl group.

    Attachment to Cyclohexanecarboxylate: The guanidinomethyl group is then attached to a cyclohexanecarboxylate structure through a condensation reaction.

The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Batebulast undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Batebulast exerts its effects by antagonizing the histamine H1 receptor. This receptor is involved in mediating allergic responses, and its inhibition helps reduce symptoms such as bronchoconstriction and inflammation. This compound significantly inhibits the initial and secondary increases in cyclic adenosine monophosphate (cAMP) stimulated by antigens, anti-immunoglobulin E (IgE), and concanavalin A in rat peritoneal mast cells . It also inhibits histamine release by preventing the incorporation of the 3H-methyl moiety into phospholipids .

Comparison with Similar Compounds

Batebulast is unique in its specific antagonistic action on the histamine H1 receptor. Similar compounds include:

    Cetirizine: Another histamine H1 receptor antagonist used to treat allergic reactions.

    Loratadine: A non-sedating antihistamine used for allergy relief.

    Fexofenadine: An antihistamine used to treat symptoms of seasonal allergies.

Compared to these compounds, this compound has shown significant inhibition of both initial and secondary increases in cAMP, making it a potent candidate for treating allergic asthma .

Properties

CAS No.

81907-78-0

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

(4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22)

InChI Key

HXLJIJAWKVNQNT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N

Synonyms

GMCHA-OPhBu
GMCHA-OPhBu(t)
NCO 650
NCO 650, monohydrochloride, (trans)-isomer
NCO-650
trans-4-guanidinomethylcyclohexanecarboxylic acid tert-butylphenyl este

Origin of Product

United States

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